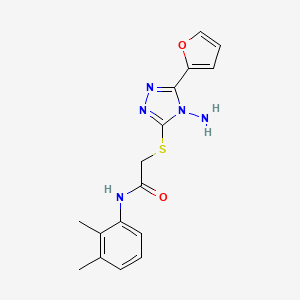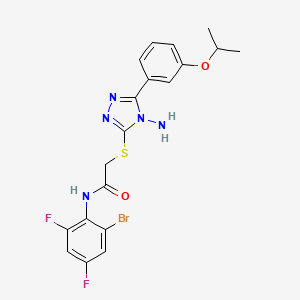![molecular formula C25H24N2O5 B12130267 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12130267.png)
3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its IUPAC name, is a complex heterocyclic molecule. It combines a pyrrole ring with a furan ring, and its structure features various functional groups. Let’s break it down:
Pyrrole Ring: The central pyrrole ring contains a nitrogen atom (N) and three carbon atoms ©. It imparts aromaticity and contributes to the compound’s stability.
Furan Ring: The furan ring consists of four carbon atoms and one oxygen atom (O). It’s also aromatic and adds to the overall complexity.
Functional Groups:
準備方法
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Heterocyclization Reaction: Start with a suitable precursor containing the pyrrole and furan moieties. Cyclize these fragments using a Lewis acid catalyst (such as AlCl₃) to form the central pyrrole-furan ring system.
Functional Group Installations: Introduce the hydroxyl, carbonyl, and propoxy groups using appropriate reagents and conditions.
Industrial Production:: Industrial-scale synthesis often involves multistep processes, optimizing yields and minimizing side reactions. Detailed industrial methods are proprietary, but academic research informs these approaches.
化学反応の分析
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Cyclization: Intramolecular reactions can lead to diverse products.
Oxidation: KMnO₄, PCC (pyridinium chlorochromate)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides
Cyclization: Lewis acids (AlCl₃, FeCl₃)
- Oxidation: Ketone or carboxylic acid derivatives
- Reduction: Alcohol derivatives
- Substitution: Various alkyl/aryl-substituted derivatives
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Used as a building block in organic synthesis.
Industry: May serve as a precursor for specialized materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
特性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H24N2O5/c1-3-12-31-19-8-4-7-18(13-19)22-21(23(28)20-10-9-16(2)32-20)24(29)25(30)27(22)15-17-6-5-11-26-14-17/h4-11,13-14,22,29H,3,12,15H2,1-2H3 |
InChIキー |
XDQJVLLVGGDCBV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-benzyl-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130185.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12130202.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130212.png)


![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)

![(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12130254.png)
![N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130258.png)
![N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl)]carboxamide](/img/structure/B12130259.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B12130262.png)
![methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12130263.png)
